1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
Description
1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C24H27N5O3S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[6-[4-(diethylamino)-2-methoxyphenyl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H27N5O3S/c1-6-28(7-2)16-12-13-18(20(14-16)31-4)23-29(15(3)30)19-11-9-8-10-17(19)21-22(32-23)25-24(33-5)27-26-21/h8-14,23H,6-7H2,1-5H3 |
InChI Key |
BNDRURAPUJDDNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoxazepine Moiety: This step involves the formation of the benzoxazepine ring through a cyclization reaction, often using a suitable catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different substituents replacing the diethylamino group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[4-(dimethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{6-[4-(diethylamino)-2-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
Uniqueness
1-[6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to the specific combination of functional groups and the structural framework it possesses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
